Product packaging for Citro-soda(Cat. No.:CAS No. 76095-53-9)

Citro-soda

Cat. No.: B1218608
CAS No.: 76095-53-9
M. Wt: 684.3 g/mol
InChI Key: OUJOZJLOFGNMGM-WKWDIALXSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citro-soda is a research chemical compound primarily composed of sodium bicarbonate, sodium citrate, citric acid, and tartaric acid . This combination is of significant interest in biochemical and physiological research for its alkalinizing properties. Its main research applications include the study of acid-base balance mechanisms and the investigation of urinary pH manipulation in model systems . Studies have demonstrated that chronic administration of this compound can effectively and sustainably elevate urinary pH, making it a valuable tool for researching conditions related to urinary acidity without significantly altering blood pH parameters in subjects with normal renal function over the long term . Furthermore, its utility in exploring the management of hyperuricemia has been documented, where it functions as a urinary alkalinizing agent to facilitate the excretion of uric acid . The mechanism of action is twofold: the citrate component is metabolized to bicarbonate, acting as a systemic alkalizing agent, while sodium bicarbonate directly neutralizes acid and raises pH upon dissolution . Researchers value this compound for projects requiring a controlled agent to modulate pH in vitro or in vivo. This compound is provided as a reagent-grade material strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes. Appropriate safety data sheets (SDS) should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20Na4O23 B1218608 Citro-soda CAS No. 76095-53-9

Properties

CAS No.

76095-53-9

Molecular Formula

C17H20Na4O23

Molecular Weight

684.3 g/mol

IUPAC Name

tetrasodium;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/2C6H8O7.C4H6O6.CH2O3.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;2-1(3)4;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);(H2,2,3,4);;;;/q;;;;4*+1/p-4/t;;1-,2-;;;;;/m..1...../s1

InChI Key

OUJOZJLOFGNMGM-WKWDIALXSA-J

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

citro-soda
sodium bicarbonate - sodium citrate - citric acid - tartaric acid
sodium bicarbonate, sodium citrate, citric acid, tartaric acid drug combination

Origin of Product

United States

Scientific Research Applications

Urinary Alkalinization

One of the most significant applications of Citro-Soda is its ability to alkalinize urine. A study involving 20 healthy female volunteers demonstrated that long-term ingestion of this compound (4 grams every 6 hours) resulted in a significant increase in urinary pH from a baseline of 6.0 to 7.7 after eight weeks. This alkalinization is crucial for patients with certain types of kidney stones, as it helps dissolve uric acid stones and prevent their formation .

Study Dosage Duration Initial Urinary pH Final Urinary pH
4g every 6h8 weeks6.07.7

Treatment of Hyperuricemia

This compound has also been investigated as a treatment for hyperuricemia, a condition characterized by elevated uric acid levels in the blood. In a clinical study involving sixteen patients, administration of this compound (4 grams four times daily) led to a meaningful reduction in serum uric acid levels in ten patients (greater than 15%). The treatment was well-tolerated with no adverse effects reported .

Study Dosage Duration Reduction in Uric Acid Levels
4g four times daily1 month>15% in 10 out of 16 patients

Prevention of Kidney Stones

The alkalinizing effect of this compound is also beneficial in preventing kidney stones. By increasing urinary citrate levels, it can help inhibit the formation of calcium oxalate stones. A systematic review indicated that citrus-based products significantly increase urinary citrate levels compared to controls, suggesting that this compound may serve as an effective alternative therapy for patients at risk of stone formation .

Study Effect on Urinary Citrate Levels
Significant increase compared to control

Case Study: Long-term Use in Healthy Adults

In a long-term study assessing the safety and efficacy of this compound for urinary alkalinization, participants showed no adverse effects on liver or kidney function over eight weeks. The findings support the compound's safety for prolonged use among individuals with normal renal function .

Case Study: Hyperuricemia Management

Another case study highlighted the effectiveness of this compound as an adjunct therapy for managing asymptomatic hyperuricemia. Patients treated with this compound exhibited significant reductions in serum uric acid levels without experiencing any side effects, reinforcing its therapeutic potential .

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate Citro-soda’s biochemical efficacy while controlling for confounding variables?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the experiment. For example:

  • Population: Specific cell lines or model organisms relevant to this compound’s proposed mechanism.
  • Intervention: Titrated concentrations of this compound versus placebo/control compounds.
  • Comparison: Baseline measurements or established alternatives (e.g., sodium citrate).
  • Outcome: Quantifiable metrics like pH modulation, enzymatic activity, or cellular viability.
  • Time: Short- vs. long-term exposure periods.
    Incorporate randomized controlled trials (RCTs) and blinding to minimize bias .

Q. What methodologies ensure reproducibility in this compound studies across different laboratories?

  • Methodological Answer :

  • Standardize protocols for solution preparation (e.g., buffer composition, temperature, purity thresholds).
  • Use validated instrumentation (e.g., HPLC for purity analysis, spectrophotometry for kinetic studies).
  • Share raw datasets and metadata via open-access repositories to enable cross-validation .

Q. What are the primary data collection methods for studying this compound’s physicochemical properties?

  • Methodological Answer :

  • Surveys : Structured questionnaires for retrospective clinical data on this compound usage (e.g., dosing regimens, adverse events) .
  • Experimental assays : Titration for acidity, FTIR spectroscopy for functional group analysis, or DSC (Differential Scanning Calorimetry) for thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s pharmacokinetic behavior?

  • Methodological Answer :

  • Conduct systematic reviews with meta-analysis to aggregate heterogeneous datasets.
  • Apply sensitivity analysis to identify variables causing discrepancies (e.g., interspecies differences, assay sensitivity).
  • Use computational modeling (e.g., PBPK models) to simulate absorption/distribution patterns under varying conditions .

Q. What experimental designs are optimal for investigating this compound’s long-term stability under varying environmental conditions?

  • Methodological Answer :

  • Implement accelerated aging studies with controlled temperature/humidity chambers.
  • Monitor degradation products via LC-MS and correlate with kinetic models (e.g., Arrhenius equation).
  • Include negative controls (e.g., citrate-free solutions) to isolate degradation pathways .

Q. How can this compound’s interactions with biological macromolecules be systematically characterized?

  • Methodological Answer :

  • In vitro : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins/DNA.
  • In silico : Molecular docking simulations to predict binding sites and energetics.
  • In vivo : Radiolabeled this compound tracking in model organisms to map biodistribution .

Methodological Considerations

  • Data Analysis : Use multivariate regression to isolate this compound’s effects from confounding variables (e.g., endogenous citrate levels) .
  • Ethical Compliance : Ensure protocols adhere to institutional guidelines for chemical safety and biological use (e.g., IACUC, IRB approvals) .
  • Literature Synthesis : Map knowledge gaps using citation matrices (e.g., VOSviewer) to prioritize understudied areas like this compound’s role in metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.